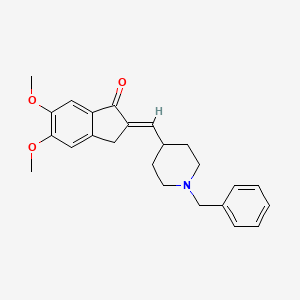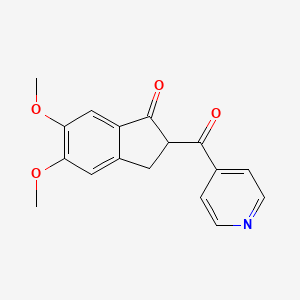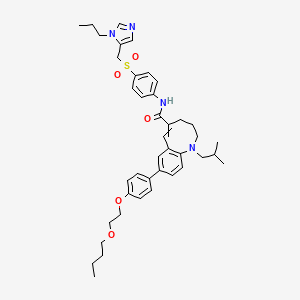
Cenicriviroc Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cenicriviroc Sulfone is a derivative of Cenicriviroc, an experimental drug candidate for the treatment of HIV infection . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .
Synthesis Analysis
The synthesis of sulfones, including Cenicriviroc Sulfone, often involves the oxidation of sulfides . Recent developments in the field of sustainable sulfone synthesis have been summarized, including advances and existing limitations in traditional approaches towards sulfones .Molecular Structure Analysis
The molecular structure of Cenicriviroc Sulfone has been studied using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) . The molecular formula of Cenicriviroc Sulfone is C41H52N4O5S .Chemical Reactions Analysis
Cenicriviroc Sulfone’s chemical reactions have been studied in the context of its role as a potent antagonist of the chemokine coreceptors 5 and 2 (CCR5/CCR2), which blocks HIV-1 entry . Recent advances in catalytic desulfitative functionalizations have opened a new area of research .Physical And Chemical Properties Analysis
Cenicriviroc Sulfone has a molecular weight of 712.96 .科学的研究の応用
Cenicriviroc (CVC) has been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study found that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020).
Another study on CVC for NASH with liver fibrosis found that it led to significant improvement in fibrosis without worsening steatohepatitis, highlighting its potential as an antifibrotic therapy (Friedman et al., 2018).
In terms of pharmacokinetics and safety, CVC was evaluated in participants with mild or moderate hepatic impairment. The study suggested that CVC can be used in patients with mild-to-moderate hepatic impairment (Lefebvre et al., 2016).
CVC has also shown potential in inhibiting viral infections. One study demonstrated that sulfonic acid polymers, including CVC, could inhibit respiratory syncytial virus (RSV) and influenza A virus, indicating a broader application in antiviral therapy (Ikeda et al., 1994).
The dual CCR5 and CCR2 inhibitor CVC does not redistribute HIV into extracellular space, suggesting a unique mechanism of action in HIV therapy compared to other CCR5 inhibitors (Kramer et al., 2015).
CVC has shown in vitro activity against SARS-CoV-2, suggesting its potential utility in treating COVID-19 patients, particularly in managing excessive immune activation (Okamoto et al., 2020).
CVC's cerebrospinal fluid exposure was assessed in HIV-positive individuals with cognitive impairment, demonstrating its potential in managing cognitive disorders in persons with HIV (Alagaratnam et al., 2019).
Safety And Hazards
将来の方向性
Cenicriviroc Sulfone is currently being evaluated in clinical trials for its potential role in future pharmacotherapy for conditions like Non-alcoholic Steatohepatitis (NASH) with fibrosis . The results from these trials will provide valuable insights into the therapeutic potential of Cenicriviroc Sulfone.
特性
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMNAUMMNWXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6320545 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

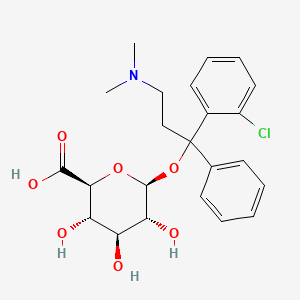
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
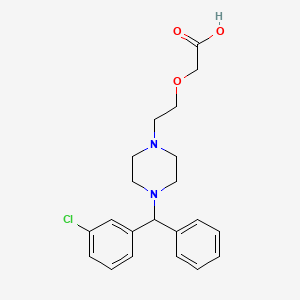

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)
![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
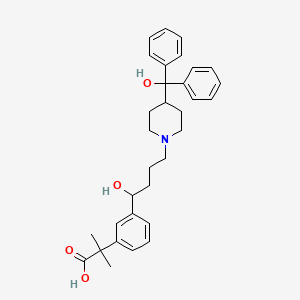
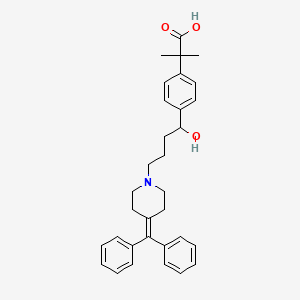
![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
